N-(4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
Description
The compound N-(4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide features a tetrahydrobenzofuran core fused with a sulfamoyl-linked phenylisobutyramide moiety. These analogs highlight the significance of heterocyclic cores (e.g., thiazole, triazole) and sulfonamide/amide functionalities in modulating physicochemical and biological behaviors .
Properties
IUPAC Name |
N-[4-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylsulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-13(2)18(22)21-14-5-7-15(8-6-14)27(24,25)20-12-19(23)10-3-4-17-16(19)9-11-26-17/h5-9,11,13,20,23H,3-4,10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSCVQZPRGPOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Structural Overview
The compound features a tetrahydrobenzofuran moiety, which is often associated with diverse pharmacological properties. The inclusion of a sulfamoyl group and an isobutyramide structure further enhances its potential interactions with biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. This interaction may modulate their activity, leading to therapeutic effects in various diseases. For instance, compounds with similar structures have shown the ability to inhibit inducible nitric oxide synthase (iNOS), which plays a significant role in inflammatory responses .
Biological Activities
Research indicates that compounds containing the tetrahydrobenzofuran structure exhibit significant biological activities. Key findings include:
- Anti-inflammatory Activity : In vitro studies have demonstrated that the compound can inhibit iNOS activity, suggesting potential applications in treating inflammatory diseases.
- Cytotoxic Effects : Preliminary assays indicate that the compound may possess cytotoxic properties against certain cancer cell lines, although further studies are needed to confirm these effects and elucidate the underlying mechanisms .
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on cell cultures revealed that this compound significantly reduced the production of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent.
- Molecular Docking Studies :
- Comparative Studies :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core : 4-hydroxy-4,5,6,7-tetrahydrobenzofuran (oxygen-containing fused bicyclic system).
- Substituents : Sulfamoyl (-SO₂NH-) bridge, isobutyramide (-CO-NH-(CH(CH₃)₂)) group.
- Analog 1 (, A28–A35): Core: Thiazole (nitrogen- and sulfur-containing heterocycle). Substituents: Sulfonamide (-SO₂NH₂) and isobutyramide groups. Key Difference: Thiazole vs.
- Analog 2 (, [7–9]): Core: 1,2,4-Triazole (three-nitrogen heterocycle). Substituents: Sulfonyl (-SO₂-) and difluorophenyl groups. Key Difference: Triazole’s tautomerism and electron-deficient nature contrast with tetrahydrobenzofuran’s oxygen-rich, non-aromatic structure .
Physical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
